molecular formula C20H34O4 B1234137 5,6-Dihydroxy-8,11,14-eicosatrienoic acid CAS No. 81920-20-9

5,6-Dihydroxy-8,11,14-eicosatrienoic acid

Cat. No.: B1234137
CAS No.: 81920-20-9
M. Wt: 338.5 g/mol
InChI Key: GFNYAPAJUNPMGH-YHTMAJSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxy-8,11,14-eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O4 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatrienoic acids [FA0305]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

81920-20-9

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(8E,11E,14E)-5,6-dihydroxyicosa-8,11,14-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+

InChI Key

GFNYAPAJUNPMGH-YHTMAJSVSA-N

SMILES

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CC(C(CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O

Synonyms

5,6-DE-3-A
5,6-dihydroxy-8,11,14-eicosatrienoic acid

Origin of Product

United States

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